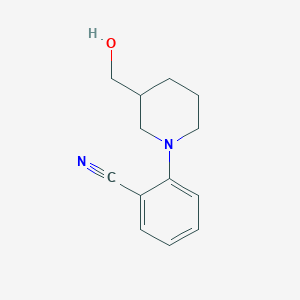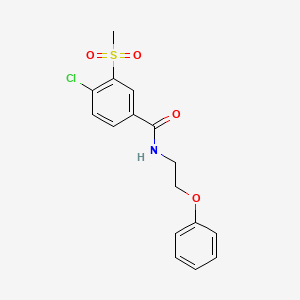![molecular formula C13H15NO3 B7463249 N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)
N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide, also known as BDBCA, is a compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. BDBCA has been studied extensively for its potential use as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by modulating various signaling pathways in the cells. It has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines in animal models of inflammatory diseases. In addition, this compound has been shown to reduce the viral load in animal models of viral infections.
Advantages and Limitations for Lab Experiments
N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. This compound has also been found to have low toxicity in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide. One potential application of this compound is in the development of new anticancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, studies are needed to evaluate the safety and efficacy of this compound in animal models and humans.
Synthesis Methods
The synthesis of N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide involves the reaction of 1,3-benzodioxole-2-carboxylic acid with cyclopentanone in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound, this compound. The synthesis process has been optimized to obtain high yields of this compound with high purity.
Scientific Research Applications
N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide has been studied extensively for its potential pharmacological properties. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been found to inhibit the replication of several viruses, including HIV and hepatitis C virus.
properties
IUPAC Name |
N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-10-4-5-11-12(8-10)17-13(16-11)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRAKXVAAJXKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)




![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)

![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)


![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)